molecular formula C24H24Br2N2O3S B11988259 N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide

N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide

Cat. No.: B11988259
M. Wt: 580.3 g/mol
InChI Key: AYNPYUMCMJYNLD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-N-ET-4-METHYLBENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the carbazole derivative. The synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-N-ET-4-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-N-ET-4-METHYLBENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-N-ET-4-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-N-ET-4-METHYLBENZENESULFONAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and potential applications. The uniqueness of N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-N-ET-4-METHYLBENZENESULFONAMIDE lies in its specific bromine substitutions and the resulting chemical behavior.

Properties

Molecular Formula

C24H24Br2N2O3S

Molecular Weight

580.3 g/mol

IUPAC Name

N-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H24Br2N2O3S/c1-3-27(32(30,31)20-8-4-16(2)5-9-20)14-19(29)15-28-23-10-6-17(25)12-21(23)22-13-18(26)7-11-24(22)28/h4-13,19,29H,3,14-15H2,1-2H3

InChI Key

AYNPYUMCMJYNLD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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